molecular formula C15H18N2OS B348534 3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone CAS No. 331971-81-4

3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone

Cat. No. B348534
CAS RN: 331971-81-4
M. Wt: 274.4g/mol
InChI Key: HRAILZZHHQBJAB-UHFFFAOYSA-N
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Description

3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone, also known as CMQ, is a heterocyclic compound that has gained attention due to its potential therapeutic applications. It is a quinazolinone derivative that has been synthesized and studied extensively in recent years.

Mechanism of Action

The mechanism of action of 3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone is not fully understood. However, it has been suggested that 3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone inhibits the activity of certain enzymes that are involved in cell proliferation and inflammation. 3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain.
Biochemical and Physiological Effects:
3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and reduce the production of inflammatory mediators. 3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone has also been found to reduce pain and inflammation in animal models of arthritis and neuropathic pain.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone is its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and analgesic properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of 3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone is its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone. One direction is to optimize the synthesis method to increase the yield of 3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone and reduce the reaction time. Another direction is to investigate the mechanism of action of 3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone in more detail. This will help to identify the molecular targets of 3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone and its potential therapeutic applications. Additionally, future studies could investigate the pharmacokinetics and pharmacodynamics of 3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone in vivo, which will help to determine its efficacy and safety as a potential therapeutic agent.
Conclusion:
In conclusion, 3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone is a heterocyclic compound that has gained attention due to its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and analgesic properties. 3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone has been synthesized and studied extensively in recent years, and there are several future directions for its study. The synthesis method has been optimized to increase the yield of 3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone and reduce the reaction time. The mechanism of action of 3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone is not fully understood, but it has been suggested that it inhibits the activity of certain enzymes that are involved in cell proliferation and inflammation. 3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone has been shown to have a range of biochemical and physiological effects, and it has both advantages and limitations for lab experiments. Overall, 3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone is a promising candidate for the development of new drugs, and further studies are needed to fully understand its potential therapeutic applications.

Synthesis Methods

The synthesis of 3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone involves the reaction of 2-aminobenzamide with cyclohexylmethyl bromide and potassium sulfide. The reaction yields 3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone as a white crystalline solid with a melting point of 160-162°C. The synthesis method has been optimized to increase the yield of 3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone and reduce the reaction time.

Scientific Research Applications

3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone has been studied extensively for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and analgesic properties. 3-(cyclohexylmethyl)-2-sulfanyl-4(3H)-quinazolinone has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain.

properties

IUPAC Name

3-(cyclohexylmethyl)-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c18-14-12-8-4-5-9-13(12)16-15(19)17(14)10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRAILZZHHQBJAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2C(=O)C3=CC=CC=C3NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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